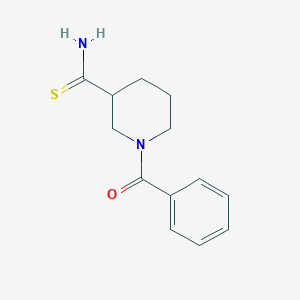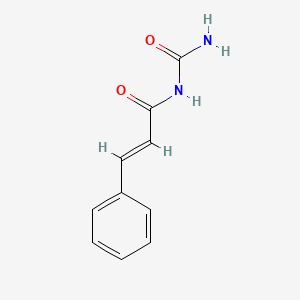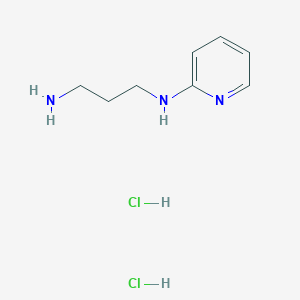
N1-(pyridin-2-yl)propane-1,3-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(pyridin-2-yl)propane-1,3-diamine dihydrochloride, also known as N-Pyridylpropane-1,3-diamine dihydrochloride, is a chemical compound commonly used in scientific research and laboratory experiments. It is a colorless, crystalline, water-soluble solid that is used in various applications including organic synthesis, coordination chemistry, and biochemistry. This compound is a useful reagent for the preparation of various organic compounds and has been used in a wide range of biological and biochemical studies.
Mécanisme D'action
N1-(pyridin-2-yl)propane-1,3-diamine dihydrochloride acts as a chelating agent, binding to metal ions and forming stable complexes. It can bind to a variety of metal ions, including transition metals and alkali metals. The binding of the metal ion to the ligand can affect the structure and function of the metal ion, and can also affect the activity of enzymes and other proteins.
Biochemical and Physiological Effects
N1-(pyridin-2-yl)propane-1,3-diamine dihydrochloride has been used in a variety of biochemical and physiological studies. It has been used to study the structure and function of proteins, and to study the interactions between proteins and other molecules. It has also been used to study the structure and function of DNA and RNA, and to study the regulation of gene expression. In addition, it has been used to study the effects of drugs and other compounds on cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
N1-(pyridin-2-yl)propane-1,3-diamine dihydrochloride has several advantages for laboratory experiments. It is a water-soluble compound, making it easy to use in aqueous solutions. It is also a relatively stable compound, making it suitable for long-term experiments. Additionally, it is relatively inexpensive, making it a cost-effective reagent for laboratory experiments. One limitation of this compound is that it is not very soluble in organic solvents, making it more difficult to use in organic synthesis.
Orientations Futures
N1-(pyridin-2-yl)propane-1,3-diamine dihydrochloride is an important reagent for scientific research and laboratory experiments. There are several potential future directions for the use of this compound. These include the development of new methods for the synthesis of organic compounds, the study of the structure and function of proteins, the study of the regulation of gene expression, and the study of the effects of drugs and other compounds on cellular processes. Additionally, this compound could be used in the development of new drugs and drug delivery systems.
Méthodes De Synthèse
N1-(pyridin-2-yl)propane-1,3-diamine dihydrochloride is synthesized from the reaction of pyridine and propane-1,3-diamine. The reaction is carried out in an aqueous medium and the product is purified by crystallization. The reaction is carried out at a temperature of 60°C and is completed in a few hours. The yield of the product is typically around 80%.
Applications De Recherche Scientifique
N1-(pyridin-2-yl)propane-1,3-diamine dihydrochloride is used in a variety of scientific research applications. It is used as a ligand for coordination chemistry, and has been used in the synthesis of organic compounds. It has also been used in the study of enzyme kinetics, and in the study of the structure and function of proteins. In addition, it has been used in the study of the structure and function of DNA and RNA.
Propriétés
IUPAC Name |
N'-pyridin-2-ylpropane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c9-5-3-7-11-8-4-1-2-6-10-8;;/h1-2,4,6H,3,5,7,9H2,(H,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISULFGGCGKRJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Amino-1-propyl)amino]pyridine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

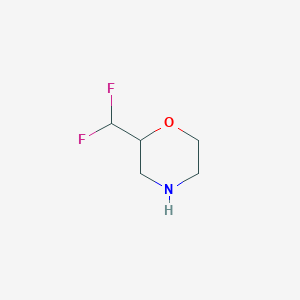
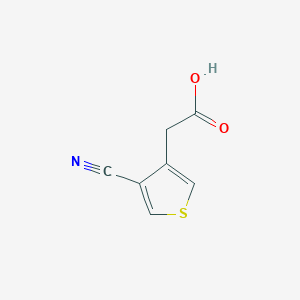
![[2-chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride](/img/structure/B6616691.png)
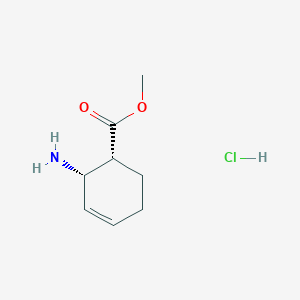
![4-[4-methoxy-2-(trifluoromethyl)phenyl]piperidine](/img/structure/B6616719.png)
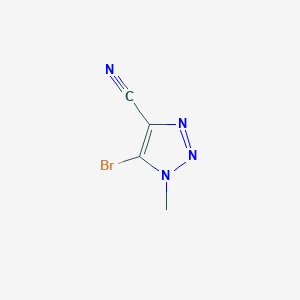
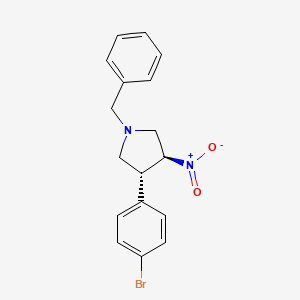
![Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B6616743.png)
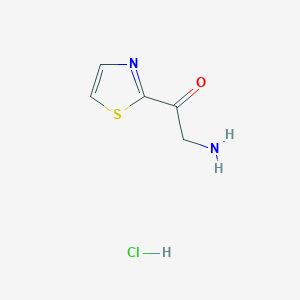


![1-Piperazinebutanenitrile, 4-[6-(4-morpholinyl)-4-pyrimidinyl]-](/img/structure/B6616780.png)
